N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that features an indole moiety, a thiazolopyridine ring, and a furan carboxamide group
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acylating agents, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, particularly the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and furan rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID
- Various indole-2 and 3-carboxamides
Uniqueness
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is unique due to its combination of an indole moiety with a thiazolopyridine ring and a furan carboxamide group. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurobiology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines indole and thiazolo-pyridine moieties, which are known to exhibit diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Cell Cycle Regulation : The compound has been shown to influence cell cycle progression by modulating the activity of serine/threonine-protein kinases involved in DNA repair and cell cycle regulation.
- Apoptosis Induction : In cancer cell lines, it has demonstrated the ability to induce apoptosis through intrinsic pathways, leading to cell death and reduced proliferation .
- Microtubule Destabilization : Similar compounds have been identified as microtubule destabilizers, which are critical in cancer treatment due to their role in inhibiting mitosis .
In Vitro Studies
The biological activity of this compound has been evaluated using various cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 (Lung Cancer) | 9 | Inhibition of cell proliferation |
HepG2 (Liver Cancer) | 0.25 | Induction of apoptosis |
MCF7 (Breast Cancer) | 27.7 - 39.2 | Cytotoxicity with low toxicity to normal cells |
H1299 (Lung Cancer) | 39 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Lung Cancer Cells : A study demonstrated that the compound effectively inhibited proliferation in A549 cells with an IC50 value of 9 µM. This effect was linked to significant morphological changes and loss of migratory capabilities in the cells .
- Breast Cancer Evaluation : In a comparative analysis using MCF7 cells, the compound showed potent cytotoxicity while maintaining low toxicity towards normal NIH-3T3 cells. This selectivity is crucial for therapeutic applications .
- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis through caspase activation and alter cell cycle distribution significantly in treated cancer cells .
Properties
IUPAC Name |
N-[5-(2-indol-1-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-19(12-24-8-5-14-3-1-2-4-17(14)24)25-9-6-16-18(11-25)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-5,7-8,10,13H,6,9,11-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTAKJKEDCLLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.